![molecular formula C19H22N2O5S2 B2685806 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 941907-99-9](/img/structure/B2685806.png)
2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
The compound is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene ring attached to a carboxamide group and a sulfonyl group. The sulfonyl group is further attached to a 4-methoxyphenyl group .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various compounds with structures similar to or derivatives of the mentioned chemical, exploring different synthetic routes and characterizations:
- The Gewald reaction has been employed to synthesize thiophene derivatives, providing insights into versatile synthetic methodologies for compounds with potential pharmaceutical applications (Abaee & Cheraghi, 2013).
- Another study focused on synthesizing thiophene derivatives with antimicrobial activity, showcasing the significance of such compounds in developing new antimicrobial agents (Arora et al., 2012).
- The synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone demonstrated their potential as anti-inflammatory and analgesic agents, indicating the broad scope of applications for such molecular frameworks (Abu‐Hashem et al., 2020).
Biological Activities
Several studies have highlighted the biological activities of thiophene derivatives and related compounds, suggesting their potential in medical and pharmaceutical applications:
- Research on thiophene derivatives as acetylcholinesterase inhibitors presented new avenues for treating neurological disorders, with some compounds showing higher potency than reference drugs (Ismail et al., 2012).
- Novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated for their anti-cancer activity, demonstrating their role as inhibitors for methionine synthase in cancer cells (Elfekki et al., 2014).
Antimicrobial and Antioxidant Studies
- The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their antimicrobial and antioxidant activities have expanded the understanding of these compounds' potential therapeutic applications (Atta & Abdel‐Latif, 2021).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-12-7-9-13(10-8-12)28(24,25)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)27-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNRTGLJAGEEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
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